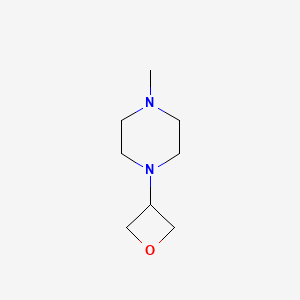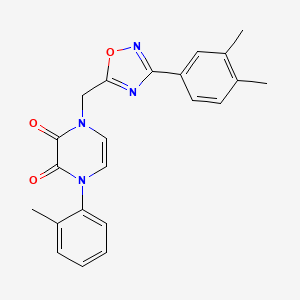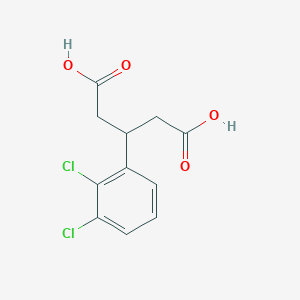
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide” is a complex organic compound that contains several functional groups, including an oxadiazole ring, a thiophene ring, and a carboxamide group . These functional groups are often found in biologically active compounds, suggesting that this molecule may have potential applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole and thiophene rings suggests that this compound may have a planar structure, which could influence its chemical properties and interactions .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the oxadiazole ring might undergo electrophilic substitution reactions, while the carboxamide group could participate in hydrolysis reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization :
- A study by Adimule et al. (2014) focused on the synthesis of novel derivatives of 1,3,4-oxadiazoles containing 5-phenyl thiophene moiety, exploring their anticancer properties.
- In research by Zafiropoulos et al. (2008), modifications of classic mesogens with oxadiazole and thiophene were explored, revealing changes in physical properties useful in material science.
- Talupur et al. (2021) synthesized novel compounds involving thiophene-2-carboxamides, characterized them, and conducted antimicrobial evaluation and docking studies.
Biological and Pharmacological Applications :
- The study by Adimule et al. (2014) revealed cytotoxicity of certain synthesized compounds against cancer cell lines.
- Ravinaik et al. (2021) designed and synthesized derivatives with potential anticancer activity, testing them against various cancer cell lines.
- In the study by Pflégr et al. (2022), derivatives of 1,3,4-oxadiazoles were synthesized and evaluated as inhibitors of acetyl- and butyrylcholinesterase, which are important for treating dementias.
Material Science and Structural Analysis :
- The work by Zafiropoulos et al. (2008) contributed to the understanding of liquid crystal architectures, highlighting the role of oxadiazole and thiophene in altering the physical characteristics of these materials.
- Sharma et al. (2016) focused on the crystal structure of a related compound, providing insights into its molecular and crystalline properties.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Future research on this compound could explore its potential applications in various fields, such as medicinal chemistry, materials science, or environmental science. This could involve studying its biological activity, investigating its physical properties, or developing new methods for its synthesis .
Eigenschaften
IUPAC Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3O2S/c14-7-3-4-9(15)8(6-7)12-17-18-13(20-12)16-11(19)10-2-1-5-21-10/h1-6H,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIIKFUUODCBRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



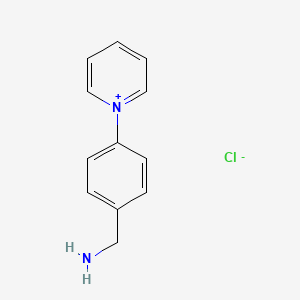
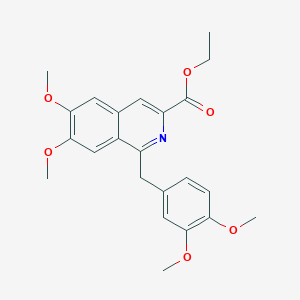
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-phenylthiazol-4-yl)methanone](/img/structure/B2840331.png)
